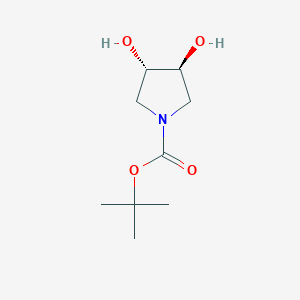

(3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-4-6(11)7(12)5-10/h6-7,11-12H,4-5H2,1-3H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXQBMZDVBHSLW-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50537033 | |

| Record name | tert-Butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50537033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90481-33-7 | |

| Record name | 1,1-Dimethylethyl (3S,4S)-3,4-dihydroxy-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90481-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50537033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its substituted pyrrolidine core is a key structural motif in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the available physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological relevance, particularly as a glycosidase inhibitor. This information is intended to support researchers and drug development professionals in the effective utilization of this versatile building block.

Core Physicochemical Properties

Precise experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its structure and data from closely related analogs, the following properties can be predicted. It is crucial to note that these are estimated values and should be confirmed by experimental determination.

Table 1: Physicochemical Properties of this compound and a Related Analog

| Property | This compound | (3S,4S)-tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate (for comparison) |

| Molecular Formula | C₉H₁₇NO₄ | C₉H₁₈N₂O₃ |

| Molecular Weight | 203.24 g/mol [1] | 202.25 g/mol [2] |

| Melting Point (°C) | Not available | ~70-73[3] |

| Boiling Point (°C) | Predicted: 308.8 ± 42.0[2] | Predicted: 308.8 ± 42.0[2] |

| pKa | Predicted: 14.36 ± 0.40 (most acidic OH)[2] | Predicted: 14.36 ± 0.40[2] |

| LogP | Not available | Not available |

| Solubility | Not available | Not available |

Experimental Protocols for Physicochemical Property Determination

To facilitate the experimental validation of the predicted properties, the following standard protocols are provided.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid sample.

Protocol:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute).

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A narrow melting range is indicative of high purity.

Solubility Determination

Understanding the solubility of a compound in various solvents is fundamental for its application in drug formulation and biological assays.

Workflow for Solubility Determination

Caption: General workflow for determining the solubility of a compound.

Protocol:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO).

-

The mixture is agitated (e.g., by stirring or shaking) at a constant temperature until equilibrium is reached.

-

The saturated solution is then separated from the undissolved solid by filtration or centrifugation.

-

The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is critical for predicting the ionization state of a compound at a given pH.

Workflow for Potentiometric pKa Determination

Caption: Workflow for determining pKa via potentiometric titration.

Protocol:

-

A solution of the compound with a known concentration is prepared.

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is measured after each incremental addition of the titrant using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the compound has been neutralized.

LogP Determination

The logarithm of the partition coefficient (LogP) between octanol and water is a key parameter for predicting a drug's lipophilicity and its ability to cross cell membranes.

Workflow for LogP Determination by HPLC

References

(3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate: A Chiral Scaffold for Drug Discovery

CAS Number: 186393-22-6

This in-depth technical guide provides a comprehensive overview of (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate, a valuable chiral building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, stereoselective synthesis, and applications in medicinal chemistry.

Core Compound Properties

This compound is a synthetic, chiral heterocyclic compound. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in numerous pharmaceuticals and natural products. The cis-dihydroxy groups at the 3 and 4 positions, along with the Boc-protecting group on the nitrogen, provide a stable and versatile intermediate for the synthesis of more complex molecules. The specific stereochemistry of this compound makes it a crucial component for creating enantiomerically pure active pharmaceutical ingredients (APIs).

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇NO₄ | [1] |

| Molecular Weight | 203.24 g/mol | [1] |

| Appearance | Solid | [1] |

| Density | 1.262 ± 0.06 g/cm³ (Predicted) | [1] |

| Purity | ≥98.0% | [1] |

| HS Code | 29339900 | [1] |

| ¹H NMR | Spectra Available | [2] |

| ¹³C NMR | Spectra Available | [2] |

| Mass Spectrometry | Spectra Available | [2] |

| IR Spectroscopy | Spectra Available | [2] |

Stereoselective Synthesis: Experimental Protocol

The synthesis of enantiomerically pure this compound is critical for its use in drug development. A common and effective method involves the asymmetric dihydroxylation of a protected pyrroline precursor. This ensures the desired cis-diol configuration with high stereoselectivity.

Protocol: Asymmetric Dihydroxylation of N-Boc-3-pyrroline

This protocol is based on established methods for the diastereoselective dihydroxylation of cyclic olefins.

Materials:

-

tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (N-Boc-3-pyrroline)

-

Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt. % in tert-butanol)

-

N-methylmorpholine N-oxide (NMO)

-

Acetone

-

Water

-

Sodium sulfite

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve N-Boc-3-pyrroline (1 equivalent) in a mixture of acetone and water (e.g., 10:1 v/v).

-

Addition of Reagents: To the stirred solution, add N-methylmorpholine N-oxide (NMO, ~1.2 equivalents). Cool the mixture in an ice bath.

-

Catalyst Addition: Slowly add a catalytic amount of osmium tetroxide solution (e.g., ~0.02 equivalents).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC). This may take several hours.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir vigorously for 30 minutes.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volume).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude diol by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Expected Outcome:

This procedure should yield the desired cis-diol with high diastereoselectivity. The enantioselectivity can be further enhanced by using chiral ligands in asymmetric dihydroxylation reactions (e.g., Sharpless asymmetric dihydroxylation).

Applications in Drug Development

Chiral heterocyclic molecules like this compound are fundamental building blocks in the synthesis of pharmaceuticals.[3] The defined stereochemistry is crucial for the biological activity and safety of a drug, as different enantiomers can have vastly different pharmacological effects.

This specific building block can be utilized in the synthesis of various classes of drugs, including but not limited to:

-

Enzyme inhibitors: The diol functionality can mimic the transition state of enzymatic reactions.

-

Receptor agonists and antagonists: The pyrrolidine scaffold can serve as a core structure for molecules targeting specific receptors.

-

Antiviral and anticancer agents: Many complex natural products and synthetic drugs with these activities contain polyhydroxylated five-membered rings.

The synthetic versatility of this compound allows for further functionalization of the hydroxyl groups or modification of the pyrrolidine ring, enabling the creation of a diverse library of compounds for drug screening.

Visualization of Synthetic Utility

The following diagrams illustrate the role of this compound as a chiral building block in a generalized drug development workflow.

Caption: Synthetic workflow from precursor to chiral building block and its role in drug discovery.

Caption: Potential synthetic pathways from the chiral building block to various drug classes.

References

(3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic pyrrolidine derivative. Based on extensive research into the biological activities of structurally related dihydroxypyrrolidine compounds, its primary mechanism of action is proposed to be the inhibition of α-glucosidase, an enzyme crucial for carbohydrate metabolism. Pyrrolidine-based molecules are recognized as effective inhibitors of α-amylase and α-glucosidase, which are key enzymes in the digestion of carbohydrates. By delaying the breakdown of complex carbohydrates into absorbable monosaccharides, inhibitors of these enzymes can help manage postprandial hyperglycemia, a key factor in type 2 diabetes. The dihydroxy substitution on the pyrrolidine ring mimics the structure of natural carbohydrate substrates, enabling competitive inhibition of α-glucosidase. This guide synthesizes the available information on the probable mechanism of action, supported by data from analogous compounds, and provides detailed experimental protocols for its investigation.

Core Mechanism of Action: α-Glucosidase Inhibition

The principal mechanism of action for this compound is the inhibition of α-glucosidase enzymes. These enzymes are located in the brush border of the small intestine and are responsible for the final step in the digestion of carbohydrates, breaking down disaccharides and oligosaccharides into glucose and other monosaccharides for absorption.

Inhibition of α-glucosidase activity slows down the rate of glucose absorption from the gut, thereby reducing the sharp increase in blood glucose levels that typically occurs after a meal (postprandial hyperglycemia). This makes α-glucosidase inhibitors a valuable therapeutic strategy for the management of type 2 diabetes mellitus.

The inhibitory activity of pyrrolidine derivatives is attributed to their structural similarity to the natural carbohydrate substrates of α-glucosidase. The stereochemistry of the hydroxyl groups on the pyrrolidine ring plays a crucial role in the binding affinity to the enzyme's active site. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom can also influence the molecule's interaction with the enzyme, with studies on similar compounds showing that both Boc-protected and deprotected forms can exhibit significant, albeit different, inhibitory activities.

Signaling Pathway

The therapeutic effect of α-glucosidase inhibitors is primarily localized to the gastrointestinal tract and does not directly involve complex intracellular signaling pathways in the same manner as many other drugs. The mechanism is a direct enzyme-substrate interaction.

Biological Activity of (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate serves as a crucial chiral building block in the synthesis of a variety of biologically active molecules. While this specific N-Boc protected pyrrolidine diol is often utilized as a synthetic intermediate, research into the biological activities of its direct derivatives is an emerging field. This technical guide consolidates the available scientific literature on the biological activities of derivatives originating from the (3S,4S)-3,4-dihydroxypyrrolidine core, with a primary focus on their potential as enzyme inhibitors. The available data, though limited, suggests that N-substituted (3S,4S)-pyrrolidine-3,4-diols exhibit modest inhibitory activity against certain glycosidase enzymes. This document presents a summary of quantitative data, outlines general experimental protocols for synthesis and biological evaluation, and provides visualizations of relevant pathways and workflows to support further research and development in this area.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. The stereochemistry of the pyrrolidine core is often critical for biological activity. The (3S,4S)-3,4-dihydroxypyrrolidine scaffold, in particular, presents a stereochemically defined mimic of various sugar moieties, making it an attractive starting point for the design of enzyme inhibitors, especially glycosidases. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom in this compound allows for controlled derivatization at other positions or its removal to yield the free amine for subsequent N-substitution. This guide focuses on the biological activities reported for derivatives that retain or are derived from this specific chiral core.

Biological Activity: Glycosidase Inhibition

The most prominently reported biological activity for derivatives of the (3S,4S)-3,4-dihydroxypyrrolidine core is the inhibition of glycosidase enzymes. These enzymes play crucial roles in various biological processes, including digestion, glycoprotein processing, and viral entry, making them attractive targets for therapeutic intervention in diseases such as diabetes, lysosomal storage disorders, and viral infections.

Quantitative Data on Glycosidase Inhibition

The available literature on the glycosidase inhibitory activity of N-substituted (3S,4S)-pyrrolidine-3,4-diols indicates modest potency. The tert-butyl carboxylate group is typically removed during the synthesis of the final active compounds to allow for N-substitution.

| Compound Class | Target Enzyme | Inhibition Data | Reference |

| N-Substituted (3S,4S)-pyrrolidine-3,4-diols | α-D-Amyloglucosidase (Aspergillus niger) | Modest Inhibition | [1] |

| N-Substituted (3S,4S)-pyrrolidine-3,4-diols | α-D-Amyloglucosidase (Rhizopus mold) | Modest Inhibition | [1] |

| (3S,4S)-3-((R)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol | Various Glycosidases | IC50 > 100 μM | [1] |

Note: Specific IC50 or Ki values for a broad range of this compound derivatives are not widely available in the public domain. The data presented is based on limited studies of the deprotected and N-substituted core structure.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of specific this compound derivatives are not extensively published. However, a general methodology can be inferred from the available literature on pyrrolidine synthesis and glycosidase inhibition assays.

General Synthesis of N-Substituted (3S,4S)-pyrrolidine-3,4-diols

The synthesis of biologically active N-substituted (3S,4S)-pyrrolidine-3,4-diols typically starts from a commercially available chiral precursor, such as L-tartaric acid. The process involves the formation of the pyrrolidine ring, protection of the hydroxyl and amino groups, and subsequent deprotection and N-substitution.

Step 1: Synthesis of the Pyrrolidine Core The (3S,4S)-dihydroxypyrrolidine core is often synthesized from L-(+)-tartaric acid through a multi-step process involving the formation of a cyclic sulfate and subsequent reaction with an amine source.

Step 2: N-Boc Protection The secondary amine of the pyrrolidine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O to yield this compound.

Step 3: Deprotection of the Boc Group The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free (3S,4S)-3,4-dihydroxypyrrolidine.

Step 4: N-Substitution The free secondary amine is then reacted with various electrophiles (e.g., alkyl halides, acyl chlorides) under basic conditions to introduce the desired N-substituent.

Glycosidase Inhibition Assay

A standard protocol to assess the glycosidase inhibitory activity of the synthesized compounds involves a colorimetric assay using a chromogenic substrate.

Materials:

-

Glycosidase enzyme (e.g., α-D-amyloglucosidase)

-

Chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside)

-

Test compounds (derivatives of (3S,4S)-pyrrolidine-3,4-diol)

-

Buffer solution (e.g., phosphate or citrate buffer at optimal pH for the enzyme)

-

Stop solution (e.g., sodium carbonate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the appropriate buffer.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the test compound dilutions to the respective wells and incubate for a predefined period at a constant temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Allow the reaction to proceed for a specific time.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance of the released p-nitrophenol at a specific wavelength (e.g., 405 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of N-substituted (3S,4S)-pyrrolidine-3,4-diol derivatives.

Caption: Generalized synthetic workflow for N-substituted derivatives.

Mechanism of Glycosidase Inhibition

The dihydroxypyrrolidine core mimics the structure of natural carbohydrate substrates of glycosidase enzymes. This structural similarity allows the derivatives to bind to the active site of the enzyme, thereby inhibiting its function.

References

An In-depth Technical Guide on (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate, a valuable chiral building block in medicinal chemistry. The document details its synthesis, physicochemical properties, and known biological activities, with a focus on providing actionable data and protocols for researchers in the field.

Chemical Properties and Data

This compound, also known as N-Boc-(3S,4S)-3,4-dihydroxypyrrolidine, is a stable, non-volatile solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₇NO₄ |

| Molecular Weight | 203.24 g/mol |

| Appearance | White to off-white solid |

| Storage Conditions | Store in a cool, dry place |

Stereoselective Synthesis: The Sharpless Asymmetric Dihydroxylation

The synthesis of the specific (3S,4S) stereoisomer of tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate is most effectively achieved through the Sharpless Asymmetric Dihydroxylation of N-Boc-3-pyrroline. This powerful method allows for the controlled introduction of two hydroxyl groups across the double bond with high enantioselectivity.

The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand. For the synthesis of the (3S,4S) isomer, the commercially available AD-mix-β is the reagent of choice. AD-mix-β contains the chiral ligand (DHQD)₂PHAL, which directs the dihydroxylation to the desired face of the alkene. A co-oxidant, such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide, is used to regenerate the osmium catalyst, allowing it to be used in catalytic amounts.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of N-Boc-3-pyrroline

This protocol is a representative procedure based on established Sharpless Asymmetric Dihydroxylation methods.

Materials:

-

N-Boc-3-pyrroline

-

AD-mix-β

-

tert-Butanol

-

Water

-

Methanesulfonamide (optional, can improve reaction rate and enantioselectivity)

-

Sodium sulfite

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of AD-mix-β (1.4 g per mmol of alkene) in a 1:1 mixture of tert-butanol and water (10 mL per mmol of alkene) at room temperature, add N-Boc-3-pyrroline (1 mmol).

-

If the reaction is sluggish, methanesulfonamide (1 equivalent) can be added.

-

Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS). The reaction time can vary from a few hours to overnight.

-

Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per mmol of alkene) and stir for an additional hour.

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Expected Results:

-

Yield: Typically high, often exceeding 80%.

-

Enantiomeric Excess (ee): Generally excellent, often >95% ee.

Biological Activity and Applications in Drug Development

Polyhydroxylated pyrrolidine derivatives, such as the title compound, are known to be of significant interest in medicinal chemistry due to their structural similarity to monosaccharides. This structural mimicry allows them to act as inhibitors of various enzymes involved in carbohydrate metabolism and processing.

Specifically, dihydroxypyrrolidines have been investigated as glycosidase inhibitors .[1] Glycosidases are a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates. Inhibition of these enzymes has therapeutic potential in various diseases, including:

-

Diabetes: By inhibiting intestinal α-glucosidases, these compounds can slow down the digestion of carbohydrates, leading to a more gradual increase in blood glucose levels after a meal.

-

Viral Infections: Many viruses rely on host cell glycosylation machinery for the proper folding and function of their envelope glycoproteins. Glycosidase inhibitors can interfere with this process, leading to the production of non-infectious viral particles.[2][3]

-

Lysosomal Storage Diseases: Some genetic disorders are caused by the deficiency of specific lysosomal glycosidases. Pharmacological chaperones, which can be small molecule inhibitors, can sometimes help to stabilize the misfolded enzyme and restore some of its function.

While the specific biological activity and quantitative data (e.g., IC₅₀ values) for this compound are not extensively reported in publicly available literature, its structural features strongly suggest its potential as a glycosidase inhibitor. Further research is warranted to fully elucidate its inhibitory profile against a panel of glycosidases and to explore its therapeutic potential.

Diagrams and Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Synthesis Workflow

Potential Mechanism of Action as a Glycosidase Inhibitor

References

The Dawn of a New Class of Glycosidase Inhibitors: A Technical Guide to the Discovery and History of Dihydroxypyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroxypyrrolidine derivatives have emerged as a significant class of iminosugars with potent biological activities, primarily as inhibitors of glycosidase enzymes. Their ability to interfere with key carbohydrate-processing pathways has positioned them as valuable tools in glycobiology research and as promising therapeutic leads for a range of diseases, including diabetes, viral infections, and cancer. This in-depth technical guide explores the discovery, history, and core scientific principles of dihydroxypyrrolidine derivatives, providing researchers and drug development professionals with a comprehensive resource to support their work in this dynamic field. The guide details the initial isolation of the parent compound, 2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine (DMDP), its mechanism of action, and the subsequent synthetic efforts to generate a diverse array of derivatives with tailored biological activities.

A Serendipitous Discovery: The Natural Origins of Dihydroxypyrrolidine Derivatives

The story of dihydroxypyrrolidine derivatives begins not in a chemist's flask, but in the leaves of the neotropical legume Lonchocarpus sericeus. In 1979, a team of scientists led by L. E. Fellows was investigating the plant's notable insect antifeedant properties. Their research led to the isolation of a novel polyhydroxylated pyrrolidine alkaloid, which they identified as 2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine (DMDP). This discovery marked the first identification of a dihydroxypyrrolidine derivative from a natural source.

It was not until 1984 that the profound biological activity of DMDP was fully elucidated. Researchers demonstrated that DMDP is a potent inhibitor of glycosidase enzymes, specifically glucosidase I.[1] This seminal finding revealed that the insect antifeedant properties of DMDP were likely due to its ability to disrupt the digestive enzymes of insects. More importantly, it opened the door to a new area of research into the therapeutic potential of this class of compounds.

Mechanism of Action: Disrupting the Glycoprotein Quality Control Pathway

The primary molecular target of many dihydroxypyrrolidine derivatives is the N-linked glycoprotein processing pathway, a critical cellular process for the correct folding and maturation of a vast number of proteins. Specifically, compounds like DMDP inhibit α-glucosidase I, the enzyme responsible for the initial trimming of glucose residues from the nascent N-glycan precursor (Glc₃Man₉GlcNAc₂) on newly synthesized glycoproteins in the endoplasmic reticulum (ER).[1]

The inhibition of glucosidase I has significant downstream consequences, primarily by disrupting the calnexin/calreticulin cycle, a major quality control mechanism for glycoprotein folding.[2][3][4] This cycle relies on the recognition of monoglucosylated N-glycans by the lectin chaperones calnexin and calreticulin, which assist in proper protein folding. By preventing the removal of the terminal glucose residue, dihydroxypyrrolidine derivatives trap glycoproteins in a state that cannot be properly processed by the quality control machinery, leading to misfolding and subsequent degradation through the ER-associated degradation (ERAD) pathway.[2][5]

From Nature to the Lab: Synthesis of Dihydroxypyrrolidine Derivatives

The promising biological activity of naturally occurring dihydroxypyrrolidines spurred significant interest in their chemical synthesis. A robust synthetic route would not only provide access to larger quantities of these compounds for further study but also enable the creation of novel derivatives with potentially improved potency and selectivity.

Numerous synthetic strategies have been developed, often starting from readily available chiral precursors such as carbohydrates or amino acids.[6][7] These multi-step syntheses typically involve the stereocontrolled introduction of hydroxyl and amino functionalities onto a pyrrolidine scaffold.

Quantitative Analysis of Biological Activity

The primary measure of the efficacy of dihydroxypyrrolidine derivatives is their half-maximal inhibitory concentration (IC₅₀) against various glycosidase enzymes. A lower IC₅₀ value indicates greater potency. The following tables summarize the reported IC₅₀ values for a selection of dihydroxypyrrolidine derivatives against common glycosidases.

Table 1: α-Glucosidase Inhibition by Dihydroxypyrrolidine Derivatives [8][9][10]

| Compound | Enzyme Source | IC₅₀ (µM) |

| DMDP | Saccharomyces cerevisiae | 1.2 |

| Derivative A | Saccharomyces cerevisiae | 47.13 |

| Derivative B | Saccharomyces cerevisiae | 40.41 |

| Derivative C | Saccharomyces cerevisiae | 58.45 |

| Acarbose (Standard) | Saccharomyces cerevisiae | 750 |

Table 2: β-Glucosidase Inhibition by Dihydroxypyrrolidine Derivatives [11]

| Compound | Enzyme Source | IC₅₀ (µM) |

| DMDP | Almond | 25 |

| Derivative D | Almond | 10 |

| Derivative E | Almond | 5 |

Experimental Protocols

Representative Synthesis of a Dihydroxypyrrolidine Derivative

The following is a generalized, representative protocol for the synthesis of a dihydroxypyrrolidine derivative, compiled from common strategies in the literature.[6][7] Specific reagents, conditions, and purification methods will vary depending on the target molecule.

-

Starting Material Preparation: A suitable protected chiral starting material, such as a carbohydrate derivative, is functionalized to introduce a nitrogen-containing group (e.g., an azide) at a key position.

-

Cyclization: The functionalized intermediate is subjected to conditions that promote intramolecular cyclization to form the pyrrolidine ring. This is often achieved via reductive amination or nucleophilic substitution.

-

Stereoselective Dihydroxylation: The hydroxyl groups are introduced onto the pyrrolidine ring using a stereoselective dihydroxylation reaction, such as an osmium-catalyzed dihydroxylation.

-

Deprotection: All protecting groups are removed under appropriate conditions (e.g., acid hydrolysis, hydrogenolysis) to yield the final dihydroxypyrrolidine derivative.

-

Purification: The final compound is purified using techniques such as column chromatography and recrystallization. Characterization is typically performed using NMR spectroscopy and mass spectrometry.

Glycosidase Inhibition Assay

The inhibitory activity of dihydroxypyrrolidine derivatives against a specific glycosidase is commonly determined using a colorimetric assay with a p-nitrophenyl (pNP) glycoside substrate.[12][13][14][15][16]

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., phosphate buffer, pH 6.8).

-

Dissolve the glycosidase enzyme in the buffer to a specific concentration.

-

Dissolve the p-nitrophenyl glycoside substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) in the buffer.

-

Prepare a stock solution of the dihydroxypyrrolidine derivative in a suitable solvent (e.g., DMSO) and make serial dilutions in the buffer.

-

Prepare a stop solution (e.g., sodium carbonate solution).

-

-

Assay Procedure (96-well plate format):

-

To each well, add a defined volume of the enzyme solution and the dihydroxypyrrolidine derivative solution at various concentrations. Include a control with no inhibitor.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 10 minutes).

-

Initiate the reaction by adding the pNP-glycoside substrate solution to each well.

-

Incubate the plate at the same temperature for a specific duration (e.g., 20 minutes).

-

Stop the reaction by adding the stop solution to each well.

-

-

Data Analysis:

-

Measure the absorbance of each well at a specific wavelength (e.g., 405 nm) using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

-

Calculate the percentage of inhibition for each concentration of the derivative compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value from the resulting dose-response curve.

-

Future Directions and Therapeutic Potential

The discovery of dihydroxypyrrolidine derivatives has paved the way for the development of a new generation of glycosidase inhibitors. The ability to synthetically modify the core pyrrolidine scaffold allows for the fine-tuning of their inhibitory activity and selectivity towards specific glycosidases. This opens up a wide range of therapeutic possibilities:

-

Antidiabetic Agents: By inhibiting intestinal α-glucosidases, these compounds can delay carbohydrate digestion and reduce postprandial hyperglycemia, making them attractive candidates for the management of type 2 diabetes.[8]

-

Antiviral Therapies: The disruption of N-linked glycoprotein processing can interfere with the proper folding and function of viral envelope proteins, thereby inhibiting viral replication. This has shown promise against a number of enveloped viruses, including influenza and HIV.

-

Anticancer Treatments: Altered glycosylation is a hallmark of cancer. Dihydroxypyrrolidine derivatives that can selectively modulate the activity of glycosidases involved in cancer progression are being explored as potential anticancer agents.

Conclusion

From their serendipitous discovery in a tropical plant to their current status as highly versatile and potent glycosidase inhibitors, dihydroxypyrrolidine derivatives have had a significant impact on the fields of chemical biology and drug discovery. Their unique mode of action, targeting the fundamental process of glycoprotein folding, provides a powerful tool for both basic research and the development of novel therapeutics. As synthetic methodologies continue to improve and our understanding of the complex roles of glycosylation in health and disease deepens, the future for this remarkable class of compounds looks exceptionally bright.

References

- 1. The pyrrolidine alkaloid, 2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine, inhibits glycoprotein processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycoprotein Quality Control and Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of (2R,5S)-dihydroxymethyl-(3R,4R)-dihydroxypyrrolidine (DGDP) via stereoselective amination using chlorosulfonyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Video: Protein Folding Quality Check in the RER [jove.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and α-glucosidase inhibition activity of dihydroxy pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. In vitro α-glucosidase inhibitory assay [protocols.io]

- 14. benchchem.com [benchchem.com]

- 15. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Methodological Profile of (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and analytical methodologies for the chiral molecule (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate. Due to the limited availability of published experimental data for this specific stereoisomer, this document presents predicted spectroscopic data based on known values for closely related analogs and general principles of spectroscopic analysis. Detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate its synthesis and characterization in a laboratory setting.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations derived from spectral data of similar structures and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.0-4.2 | m | 2H | H-3, H-4 |

| ~3.4-3.6 | m | 2H | H-2a, H-5a |

| ~3.1-3.3 | m | 2H | H-2b, H-5b |

| ~2.5-3.0 | br s | 2H | -OH |

| 1.45 | s | 9H | -C(CH₃)₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C=O (carbamate) |

| ~80 | -C(CH₃)₃ |

| ~70-72 | C-3, C-4 |

| ~50-52 | C-2, C-5 |

| 28.5 | -C(CH₃)₃ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (hydroxyl) |

| ~2975 | Strong | C-H stretch (alkane) |

| ~1680 | Strong | C=O stretch (carbamate) |

| ~1400 | Medium | C-H bend (tert-butyl) |

| ~1160 | Strong | C-O stretch |

| ~1100 | Strong | C-N stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 204.1236 | [M+H]⁺ |

| 226.1055 | [M+Na]⁺ |

| 148.0817 | [M - C₄H₉O]⁺ |

| 104.0712 | [M - C₅H₉O₂]⁺ |

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and stereochemistry of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 s.

-

Spectral width: 0-12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled pulse experiment.

-

Number of scans: 1024-4096 (or as needed for adequate signal-to-noise).

-

Relaxation delay: 2-5 s.

-

Spectral width: 0-200 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Thin Film (for oils): Place a drop of the neat compound between two NaCl or KBr plates.

-

KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample holder (or clean ATR crystal).

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The instrument's software will automatically subtract the background spectrum. Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition (Positive Ion Mode):

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Set the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to optimal values for the compound.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

-

Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺, [M+Na]⁺, etc.) and compare it to the calculated theoretical mass. Analyze the fragmentation pattern to gain further structural information.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Caption: Synthetic and analytical workflow for the target compound.

Caption: Key relationships of the target compound.

Computational Modeling of (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational modeling approaches applicable to (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate and its analogs. While specific computational studies on this exact molecule are not extensively available in public literature, this document outlines established methodologies and best practices by drawing upon research on structurally related pyrrolidine derivatives. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the prediction of molecular properties, interactions with biological targets, and the design of novel therapeutic agents.

Introduction to this compound and its Significance

This compound is a chiral, polyhydroxylated pyrrolidine derivative. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities, including antiviral, anticancer, antidiabetic, and neuroprotective effects.[1][2][3][4][5][6] The dihydroxy substitution pattern and the tert-butoxycarbonyl (Boc) protecting group in the target molecule provide key structural features that can influence its physicochemical properties and biological activity. Computational modeling plays a crucial role in understanding the structure-activity relationships (SAR) of such molecules, predicting their binding modes to protein targets, and guiding the design of more potent and selective analogs.

Computational Modeling Methodologies

A variety of computational techniques can be employed to investigate the properties and potential biological activity of this compound and its derivatives. These methods range from quantum mechanical calculations to molecular mechanics-based simulations.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in identifying potential binding modes and estimating the binding affinity. For pyrrolidine derivatives, docking studies have been successfully applied to various targets, including neuraminidase, pancreatic lipase, and acetylcholinesterase.[7][8][9]

Workflow for Molecular Docking:

Caption: A typical workflow for molecular docking studies.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. This method can be used to assess the stability of binding modes predicted by docking, investigate conformational changes, and calculate binding free energies. MD simulations have been employed to study the stability of pyrrolidine derivatives in the binding sites of proteins like the Mcl-1 inhibitor target.[10][11]

General Workflow for MD Simulations:

Caption: A generalized workflow for molecular dynamics simulations.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. These models are valuable for predicting the activity of novel compounds and for understanding the structural features that are important for activity. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to pyrrolidine derivatives to guide the design of more potent inhibitors.[10][12][13][14]

Conceptual Flow of a QSAR Study:

Caption: The conceptual workflow of a QSAR study.

Data Presentation: In Silico and In Vitro Data for Pyrrolidine Derivatives

To illustrate the types of data generated and analyzed in computational and experimental studies of pyrrolidine derivatives, the following tables summarize representative findings from the literature.

Table 1: Molecular Docking and In Vitro Activity of Pyrrolidine-based Pancreatic Lipase Inhibitors [9]

| Compound ID | Binding Energy (kcal/mol) | IC50 (mg/mL) | Key Interacting Residues |

| 10 | -7.89 | 0.189 ± 0.002 | Gly76, Phe77, Asp79 |

| 12 | -8.24 | 0.143 ± 0.001 | Gly76, Phe77, Asp79, His151 |

| 13 | -7.95 | 0.175 ± 0.001 | Gly76, Phe77, Asp79, His151 |

| Orlistat | -9.12 | 0.012 ± 0.000 | Ser152, Phe77, His263 |

Table 2: Inhibition Constants (Ki) of Pyrrolidine-based Hybrid Compounds against hCAII and AChE [15]

| Compound ID | hCAII Ki (nM) | AChE Ki (nM) |

| 6a | 98.45 ± 3.12 | 65.78 ± 9.87 |

| 6b | 75.79 ± 2.83 | 43.17 ± 10.44 |

| Acetazolamide | 299.33 ± 45.44 | - |

| Tacrine | - | 103.47 ± 11.54 |

Experimental Protocols

The validation of computational predictions is a critical step in drug discovery. The following are generalized protocols for common in vitro assays used to evaluate the biological activity of small molecules like pyrrolidine derivatives.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the inhibitory activity of a compound against a target enzyme.[16][17][18][19][20]

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., in DMSO).

-

Prepare a stock solution of the target enzyme in a suitable assay buffer.

-

Prepare a stock solution of the enzyme's substrate.

-

Prepare the assay buffer (optimized for pH and ionic strength).

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer.

-

Add serial dilutions of the test compound to the wells.

-

Add a fixed concentration of the enzyme to each well and pre-incubate for a specific time at a controlled temperature.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Cell-Based Viability/Cytotoxicity Assay (e.g., MTT Assay)

This protocol describes a common method to assess the effect of a compound on cell viability.[21][22][23]

-

Cell Culture and Seeding:

-

Culture the desired cell line under appropriate conditions.

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

-

Plot the percentage of cell viability versus the logarithm of the compound concentration.

-

Determine the IC50 or GI50 (concentration for 50% growth inhibition) value.

-

Signaling Pathways and Biological Targets

Pyrrolidine derivatives have been shown to interact with a variety of biological targets, thereby modulating different signaling pathways. The following diagram illustrates a hypothetical signaling pathway involving a protein kinase, a common target for small molecule inhibitors.

Caption: A hypothetical signaling pathway involving a protein kinase inhibited by a pyrrolidine derivative.

Conclusion

Computational modeling is an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation of small molecules like this compound. By leveraging techniques such as molecular docking, molecular dynamics simulations, and QSAR, researchers can gain valuable insights into the molecular basis of biological activity, predict potential targets, and design novel compounds with improved therapeutic profiles. The integration of computational predictions with experimental validation through robust in vitro and in vivo assays is essential for the successful development of new drugs. This guide provides a foundational framework for applying these computational and experimental approaches to the study of pyrrolidine derivatives and other promising small molecules.

References

- 1. iris.unipa.it [iris.unipa.it]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, antibacterial activity evaluation and QSAR studies of novel dispiropyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Virtual screening and QSAR study of some pyrrolidine derivatives as α-mannosidase inhibitors for binding feature analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. superchemistryclasses.com [superchemistryclasses.com]

- 17. benchchem.com [benchchem.com]

- 18. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cell-Based Assays Guide | Antibodies.com [antibodies.com]

- 23. bioivt.com [bioivt.com]

Methodological & Application

Application Notes: (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate is a valuable chiral building block in organic synthesis. Its rigid pyrrolidine backbone, featuring two stereogenic centers with a cis-diol configuration, makes it an excellent scaffold for the design of chiral ligands and auxiliaries for asymmetric catalysis. The tert-butyloxycarbonyl (Boc) protecting group offers stability and ease of transformation, allowing for its versatile application in the synthesis of complex, high-value molecules, including pharmaceutical intermediates. This document provides detailed application notes and protocols for the use of derivatives of (3S,4S)-3,4-dihydroxypyrrolidine in the asymmetric Henry (nitroaldol) reaction, a crucial carbon-carbon bond-forming reaction.

Core Application: Ligand in Asymmetric Henry Reaction

Derivatives of (3S,4S)-3,4-dihydroxypyrrolidine have proven to be effective chiral ligands in the copper-catalyzed asymmetric Henry reaction. This reaction facilitates the enantioselective addition of a nitroalkane to an aldehyde, producing chiral β-nitro alcohols, which are versatile intermediates in the synthesis of amino alcohols, α-hydroxy carboxylic acids, and other biologically active compounds.

In a key study, N-substituted (3S,4S)-3,4-dihydroxypyrrolidines, formed from L-tartaric acid, were utilized as ligands for in situ generated copper(II) catalysts. The nature of the N-substituent was found to significantly influence the reaction's outcome. Notably, the N-benzyl derivative demonstrated superior performance in the reaction between aromatic aldehydes and nitromethane, achieving high conversions and good enantioselectivity.[1]

Proposed Mechanism of Action

The catalytic cycle is believed to involve the formation of a chiral copper(II) complex with the dihydroxypyrrolidine ligand. This complex acts as a Lewis acid, activating the aldehyde. The diol functionality of the ligand, along with the pyrrolidine nitrogen, coordinates to the copper center, creating a defined chiral environment. A base, such as diisopropylethylamine (DIPEA), deprotonates the nitroalkane to form a nitronate anion. This nucleophile then attacks the activated aldehyde in a stereocontrolled manner, dictated by the chiral ligand. Subsequent protonation yields the enantioenriched β-nitro alcohol.

Figure 1. Proposed catalytic cycle for the asymmetric Henry reaction.

Data Presentation: Performance in the Asymmetric Henry Reaction

The following table summarizes the performance of the copper(II)-(3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine catalyst system in the reaction of various aromatic aldehydes with nitromethane.[1]

| Entry | Aldehyde | Conversion (%) | Enantiomeric Ratio (R:S) |

| 1 | Benzaldehyde | 96 | 88:12 |

| 2 | 4-Nitrobenzaldehyde | 95 | 92:8 |

| 3 | 4-Chlorobenzaldehyde | 94 | 89:11 |

| 4 | 4-Methoxybenzaldehyde | 92 | 85:15 |

| 5 | 2-Naphthaldehyde | 93 | 90:10 |

Reaction conditions: Aldehyde (1 equiv.), nitromethane, Cu(II) salt, (3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine, and DIPEA at room temperature.

Experimental Protocols

While the direct use of this compound as a ligand in the Henry reaction is not explicitly detailed in the reviewed literature, a general protocol can be adapted from the successful application of its N-benzyl derivative. Researchers wishing to use the N-Boc variant should consider that the Boc group may be labile under certain conditions and may require optimization of the reaction parameters.

Protocol 1: In Situ Catalyst Preparation and Asymmetric Henry Reaction

This protocol is adapted from the procedure for N-benzyl-3,4-dihydroxypyrrolidine.

Materials:

-

(3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine (or the N-Boc analogue for investigation)

-

Copper(II) acetate monohydrate (or other Cu(II) salt)

-

Aromatic aldehyde

-

Nitromethane

-

Diisopropylethylamine (DIPEA)

-

Ethanol (or other suitable solvent)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Catalyst Formation: In a clean, dry round-bottom flask, dissolve the chiral ligand (e.g., (3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine) (0.055 mmol, 5.5 mol%) and copper(II) acetate monohydrate (0.05 mmol, 5 mol%) in ethanol (1.5 mL).

-

Stir the mixture at room temperature for 1 hour to allow for the formation of the chiral copper complex.

-

Henry Reaction: To the catalyst solution, add nitromethane (10 mmol) followed by the aromatic aldehyde (1 mmol).

-

Stir the reaction mixture magnetically at room temperature for the required time (typically 24-72 hours), monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction (e.g., with a dilute solution of HCl). Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired β-nitro alcohol.

-

Analysis: Determine the conversion and enantiomeric excess of the product using appropriate analytical techniques, such as NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC).

Figure 2. Experimental workflow for the asymmetric Henry reaction.

Considerations for Using this compound

-

Boc Group Stability: The Boc protecting group is generally stable under neutral and basic conditions but can be cleaved under acidic conditions. The work-up procedure should be carefully considered to avoid deprotection if the Boc-protected product is desired.

-

Ligand Modification: The N-Boc group can be readily removed and replaced with other substituents to fine-tune the steric and electronic properties of the ligand, potentially leading to improved catalytic activity and enantioselectivity.

-

Solubility: The Boc group generally enhances the solubility of the ligand in common organic solvents, which can be advantageous for homogeneous catalysis.

Conclusion

This compound serves as a highly valuable and versatile chiral precursor for the development of ligands for asymmetric catalysis. Its derivatives have demonstrated significant potential in mediating key C-C bond-forming reactions, such as the asymmetric Henry reaction, with high efficiency and stereocontrol. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore and optimize the use of this chiral scaffold in the synthesis of complex, enantioenriched molecules. Further investigation into the direct application of the N-Boc derivative and the exploration of other N-substituents are promising avenues for future research.

References

Application Notes and Protocols for the Boc Protection of Dihydroxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a critical step in multi-step organic synthesis, particularly in the development of pharmaceutical agents. The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability across a broad range of reaction conditions and its facile cleavage under acidic conditions. Dihydroxypyrrolidines are important chiral building blocks in medicinal chemistry, and their successful N-protection is often a key step in the synthesis of complex bioactive molecules. This document provides a detailed protocol for the Boc protection of dihydroxypyrrolidine using di-tert-butyl dicarbonate (Boc₂O).

Reaction Principle

The Boc protection of the secondary amine in dihydroxypyrrolidine proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the pyrrolidine ring attacks one of the carbonyl carbons of di-tert-butyl dicarbonate. This reaction is typically facilitated by a non-nucleophilic base, which serves to neutralize the in-situ generated acid and drive the reaction to completion. The presence of the hydroxyl groups on the pyrrolidine ring generally does not interfere with the N-Boc protection under standard conditions.

Data Summary

The following table summarizes typical quantitative data for the Boc protection of dihydroxypyrrolidine and a closely related substrate, hydroxypyrrolidinol.

| Substrate | Reagents (Equivalents) | Base (Equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Dihydroxypyrrolidine derivative | Boc₂O (excess) | Pyridine | Not specified | Not specified | Not specified | 92 | [1] |

| (R)-3-Pyrrolidinol | Boc₂O (1.1) | Triethylamine (1.2) | Dichloromethane | 0 to RT | 2-4 | High | [2] |

Experimental Protocol

This protocol is a generalized procedure based on established methods for the Boc protection of hydroxypyrrolidines.[1][2]

Materials:

-

Dihydroxypyrrolidine (or its salt)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the dihydroxypyrrolidine (1.0 equivalent). Dissolve the starting material in anhydrous dichloromethane (approximately 10-20 mL per gram of substrate).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

-

Base Addition: Add triethylamine (1.2 equivalents) or pyridine (excess) to the stirred solution at 0 °C.

-

Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a minimal amount of anhydrous dichloromethane. Add the Boc₂O solution dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature is maintained at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Work-up:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution to the flask.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with water, followed by brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: If necessary, the crude product can be purified by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the chemical reaction pathway and a typical experimental workflow for the Boc protection of dihydroxypyrrolidine.

References

Application of (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate in Drug Discovery: A Detailed Overview

(3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate is a versatile chiral building block of significant interest in drug discovery. Its rigid pyrrolidine scaffold, coupled with the stereochemically defined hydroxyl groups, provides an excellent starting point for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this valuable synthetic intermediate.

The pyrrolidine ring is a privileged structure in medicinal chemistry, frequently found in a variety of natural products and synthetic drugs. The specific stereochemistry of this compound makes it an ideal precursor for the synthesis of chiral molecules where the three-dimensional arrangement of atoms is crucial for biological activity. Its applications span various therapeutic areas, including the development of antiviral, anticancer, and enzyme-inhibiting compounds.

Application in the Synthesis of Aza-Sugar Nucleoside Analogues as Antiviral Agents

One of the prominent applications of this compound is in the synthesis of aza-sugars, which are mimics of natural sugars where the ring oxygen is replaced by a nitrogen atom. These compounds are known to be potent inhibitors of glycosidases, enzymes that play a crucial role in the processing of viral glycoproteins. By inhibiting these enzymes, aza-sugars can disrupt the viral life cycle, making them attractive candidates for antiviral drug development.

A key example is the synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol, also known as 1,4-dideoxy-1,4-imino-D-ribitol. This aza-sugar can be synthesized from a derivative of this compound and has shown potential as an antiviral agent.

Experimental Protocol: Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol

This protocol is adapted from the synthesis of aza-sugars from proline derivatives and outlines a potential route from a precursor readily derived from this compound. The initial step would be the conversion of the starting material to the corresponding N-protected (2S,3R,4S)-3,4-dihydroxyproline methyl ester.

Step 1: Isopropylidene Protection of Diols

-

Dissolve the N-protected (2S,3R,4S)-3,4-dihydroxyproline methyl ester in acetone.

-

Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Neutralize the acid with triethylamine and concentrate the mixture under reduced pressure.

-

Purify the resulting isopropylidene acetal by column chromatography.

Step 2: Reduction of the Ester

-

Dissolve the purified isopropylidene-protected ester in anhydrous tetrahydrofuran (THF).

-

Add lithium borohydride (LiBH₄) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the ester is fully consumed (monitored by TLC).

-

Carefully quench the reaction by the dropwise addition of water, followed by 1 M NaOH and then water again.

-

Filter the resulting suspension and extract the filtrate with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the protected 2-hydroxymethylpyrrolidine derivative.

Step 3: Deprotection

-

Dissolve the protected 2-hydroxymethylpyrrolidine derivative in a solution of trifluoroacetic acid (TFA) and water.

-

Stir the mixture at room temperature until the protecting groups (Boc and isopropylidene) are removed (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the final product, (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol, by ion-exchange chromatography.

Bioactivity Data

While specific IC50 values for compounds derived directly from this compound are not extensively reported in publicly available literature, the resulting aza-sugar, 1,4-dideoxy-1,4-imino-D-ribitol, is a known inhibitor of glycosidases. The inhibitory activity of such compounds is typically evaluated against a panel of glycosidase enzymes.

| Compound | Target Enzyme | Ki (µM) | Reference |

| 1,4-Dideoxy-1,4-imino-D-ribitol (hypothetical) | α-glucosidase | - | Data for analogous aza-sugars exist |

| 1,4-Dideoxy-1,4-imino-D-ribitol (hypothetical) | β-glucosidase | - | Data for analogous aza-sugars exist |

| 1,4-Dideoxy-1,4-imino-D-arabinitol | α-glucosidase (yeast) | 0.2 | Fleet, G. W. J., et al. (1985) |

Note: The data for 1,4-dideoxy-1,4-imino-D-ribitol is presented as hypothetical as specific experimental values were not found in the context of this starting material. The data for the arabinitol analogue is provided for comparative purposes to illustrate the potency of this class of compounds.

Application in the Synthesis of Caspase Inhibitors for Apoptosis Research

The diol functionality of this compound can be functionalized to introduce pharmacophores that target specific enzymes. One such application is in the development of caspase inhibitors. Caspases are a family of proteases that play a critical role in apoptosis (programmed cell death). Inhibitors of caspases are valuable tools for studying the mechanisms of apoptosis and have potential therapeutic applications in diseases where apoptosis is dysregulated.

The synthesis of caspase inhibitors often involves the incorporation of a recognition motif that mimics the natural substrate of the enzyme, coupled with a warhead that reacts with the active site cysteine. The pyrrolidine scaffold can serve as a rigid core to present these functionalities in the correct orientation for binding to the enzyme's active site.

General Experimental Workflow for Synthesis of Pyrrolidine-based Caspase Inhibitors

Synthesis of Glycosidase Inhibitors: Detailed Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the synthesis and evaluation of glycosidase inhibitors, intended for researchers, scientists, and drug development professionals. Glycosidase inhibitors are a critical class of compounds with therapeutic applications in diabetes, viral infections, and lysosomal storage diseases. This guide offers step-by-step synthetic procedures for prominent iminosugar inhibitors, protocols for enzymatic assays, and an overview of their mechanisms of action within relevant biological pathways.

Introduction

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their inhibition can modulate various physiological processes, making them attractive targets for drug development. Iminosugars, in which the endocyclic oxygen atom of a sugar is replaced by a nitrogen atom, are a major class of glycosidase inhibitors.[1] This guide focuses on the synthesis of two well-characterized iminosugar inhibitors: 1-deoxynojirimycin (DNJ) and castanospermine.

Data Presentation: Quantitative Analysis of Synthesis and Inhibitory Activity

A summary of representative synthetic yields and the inhibitory activity (IC50 values) of selected glycosidase inhibitors against various glycosidases is presented below. This data is crucial for comparing the efficiency of synthetic routes and the potency and selectivity of the inhibitors.

| Glycosidase Inhibitor | Synthetic Route Starting Material | Overall Yield (%) | Target Glycosidase | IC50 Value (µM) |

| 1-Deoxynojirimycin (DNJ) | D-Glucose | ~15-25% | α-Glucosidase (yeast) | 8.15 - 155 |

| α-Glucosidase I (rat) | ~0.02 | |||

| α-Glucosidase II (rat) | ~0.25 | |||

| Castanospermine | L-Xylose | ~10-12% | α-Glucosidase | 29 |

| β-Glucosidase | Competitive | |||